molecular formula C20H14F5N5O3S B3009724 N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 888435-97-0

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B3009724
CAS No.: 888435-97-0
M. Wt: 499.42
InChI Key: MPZHKGJMWOSATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidinone derivative featuring a trifluoromethyl-substituted benzamide group at position 5, a thioether-linked acetamide moiety bearing a 2,4-difluorophenyl group at position 2, and an amino group at position 4 of the pyrimidinone core. Its molecular formula is C₂₁H₁₆F₅N₅O₄S, with a molecular weight of 557.44 g/mol.

Properties

IUPAC Name

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F5N5O3S/c21-11-5-6-13(12(22)7-11)27-14(31)8-34-19-29-16(26)15(18(33)30-19)28-17(32)9-1-3-10(4-2-9)20(23,24)25/h1-7H,8H2,(H,27,31)(H,28,32)(H3,26,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZHKGJMWOSATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F5N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activities of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dihydropyrimidine core : This structure is known for its role in various biological activities.
  • Difluorophenyl group : The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds.
  • Trifluoromethylbenzamide moiety : This functional group is associated with increased potency in drug candidates.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of pyrimidine-based compounds have shown promising results in inhibiting tumor cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT1160.15Microtubule disruption
Compound BMCF70.27G2/M cell cycle arrest
N-(4-amino...)EA.hy926TBDTBD

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. Analogous compounds have been shown to inhibit viral replication by targeting specific stages in the viral life cycle. For example, certain derivatives demonstrated effectiveness against human adenoviruses (HAdV), showcasing selectivity indexes greater than 100 compared to established antiviral agents like niclosamide .

The mechanisms through which N-(4-amino...) exerts its biological effects are multifaceted:

  • Inhibition of DNA Synthesis : Certain studies suggest that the compound may interfere with DNA replication processes in cancer cells and viruses.
  • Cell Cycle Arrest : Evidence indicates that it may induce G2/M phase arrest in various cancer cell lines .
  • Microtubule Disruption : Similar compounds have been noted for their ability to disrupt microtubule dynamics, which is crucial for cell division.

Case Study 1: Anticancer Efficacy

A study involving a series of pyrimidine derivatives highlighted the efficacy of N-(4-amino...) against multiple cancer cell lines. The compound showed a notable reduction in cell viability at low micromolar concentrations, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antiviral Activity

In another investigation, analogs of this compound were tested against HAdV. Results indicated that certain modifications led to enhanced antiviral activity with reduced cytotoxicity, suggesting a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds similar to N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide have been investigated for their ability to inhibit tumor growth. The presence of the pyrimidine ring is often associated with antitumor properties due to its interference with nucleic acid synthesis and function.
    • A study demonstrated that derivatives of pyrimidines exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antimicrobial activity. Pyrimidine derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal effects. Research indicates that modifications in the side chains can enhance these activities .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, certain pyrimidine derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

Pharmacological Insights

  • Drug Development :
    • The unique structural features of this compound make it a candidate for further drug development targeting diseases such as cancer and bacterial infections. Its fluorinated components can improve metabolic stability and bioavailability .
  • Biological Activity Studies :
    • Investigations into the pharmacokinetics and pharmacodynamics of similar compounds reveal that modifications can lead to improved therapeutic indices. For instance, the presence of trifluoromethyl groups has been linked to enhanced lipophilicity, facilitating better membrane permeability .

Case Studies

StudyObjectiveFindings
Study on Anticancer ActivityEvaluate cytotoxic effectsDemonstrated significant inhibition of cell proliferation in breast cancer cell lines .
Antimicrobial Efficacy ResearchTest against bacterial strainsShowed promising results against Gram-positive bacteria .
Enzyme Inhibition AnalysisAssess DHFR inhibitionIdentified as a potent inhibitor with IC50 values in low micromolar range .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / Evidence ID Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Differences
Target Compound Pyrimidinone - 4-Amino (C4)
- Thioether-linked 2,4-difluorophenylacetamide (C2)
- 4-Trifluoromethylbenzamide (C5)
557.44 Reference compound
Pyrimidinone - 4-Amino (C4)
- Thioether-linked 4-chlorophenylacetamide (C2)
- 3,4-Dimethoxybenzamide (C5)
489.90 - Chlorophenyl vs. difluorophenyl: Reduced electronegativity.
- Dimethoxybenzamide: Lower lipophilicity than CF₃.
Pyrimidinone - 4-Amino (C4)
- Thioether-linked 2-chloro-5-(trifluoromethyl)phenylacetamide (C2)
- Benzamide (C5)
517.84 - 2-Chloro-5-CF₃-phenyl : Enhanced steric bulk.
- Lack of CF₃ at C5: Reduced overall polarity.
Thieno[2,3-d]pyrimidine - 4-(Trifluoromethyl)phenoxy (C4)
- Methoxybenzamide (C2)
~430 (estimated) - Thienopyrimidine core : Altered aromaticity and electronic properties.
- Phenoxy group: May reduce metabolic stability.

Key Findings:

Antimicrobial Activity: Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit antibacterial and antifungal activity, attributed to their planar aromatic cores and electron-deficient substituents (e.g., CF₃), which may disrupt microbial enzyme binding . The target compound’s pyrimidinone core and CF₃ group could similarly target microbial dihydrofolate reductase (DHFR), though experimental validation is required.

Metabolic Stability: The thioether linkage in the target compound and analogues (–15) may be susceptible to oxidation, forming sulfoxides or sulfones. This contrasts with thienopyrimidines (), where sulfur is part of an aromatic system, enhancing stability .

Solubility :

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to dimethoxy-substituted analogues (logP ~2.8 in ) . This may favor oral bioavailability but reduce aqueous solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.